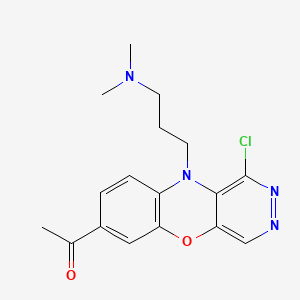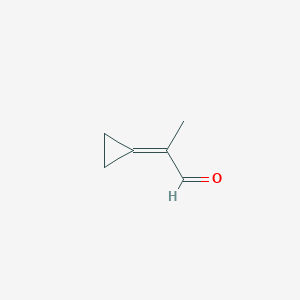
Propanal, 2-cyclopropylidene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanal, 2-cyclopropylidene-: is an organic compound characterized by the presence of a cyclopropylidene group attached to a propanal molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: Propanal, 2-cyclopropylidene- can be synthesized through various methods. One common approach involves the reaction of propanal with cyclopropylidene intermediates under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of propanal, 2-cyclopropylidene- often involves large-scale chemical processes. These processes may include the use of continuous flow reactors and advanced separation techniques to isolate and purify the compound. The production methods are designed to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Propanal, 2-cyclopropylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions involve the replacement of specific functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may require the use of halogenating agents or other specific reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Propanal, 2-cyclopropylidene- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules and materials.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways involving aldehydes and cyclopropylidene groups.
Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of pharmaceutical agents. Its reactivity and structural features make it a valuable component in drug development.
Industry: In industrial applications, propanal, 2-cyclopropylidene- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which propanal, 2-cyclopropylidene- exerts its effects involves interactions with specific molecular targets. The compound’s cyclopropylidene group can participate in various chemical reactions, influencing the behavior of the molecule. The pathways involved may include nucleophilic addition, electrophilic substitution, and other reaction mechanisms.
Comparison with Similar Compounds
Cyclopropanone: Another compound with a cyclopropylidene group, known for its reactivity and unique properties.
Cyclopropenone: Similar in structure but with different reactivity and applications.
Propanal: The parent compound, which lacks the cyclopropylidene group but shares some chemical properties.
Uniqueness: Propanal, 2-cyclopropylidene- is unique due to the presence of the cyclopropylidene group, which imparts distinct reactivity and properties. This makes it valuable in various applications where other similar compounds may not be suitable.
Properties
CAS No. |
65145-46-2 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
2-cyclopropylidenepropanal |
InChI |
InChI=1S/C6H8O/c1-5(4-7)6-2-3-6/h4H,2-3H2,1H3 |
InChI Key |
VLHCVRUFEWSHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(Methanesulfonyl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14484643.png)
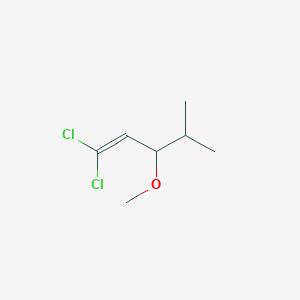


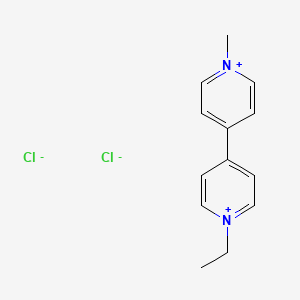
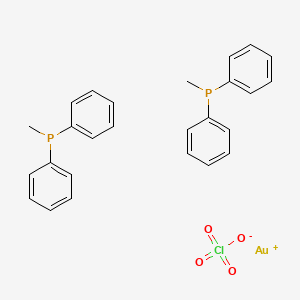
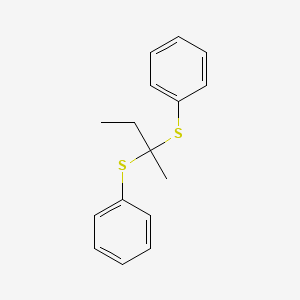
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-1-enylsulfinyloxan-2-yl]methyl acetate](/img/structure/B14484701.png)
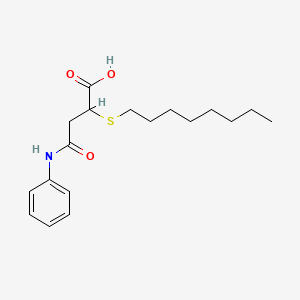
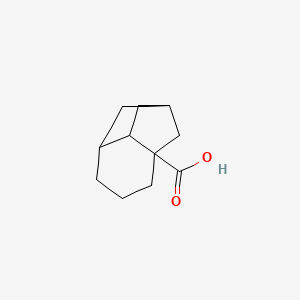
![6-Oxo-3-(2-{4-[4-(pyridin-2-yl)anilino]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14484715.png)
